2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl
Overview
Description
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, also known as DTB-DMAB, is a phosphine ligand used in metal-catalyzed reactions. It is a versatile ligand that can be used in a variety of reactions, such as hydroformylation, hydrogenation, and carbonylation. DTB-DMAB has been extensively studied due to its ability to bind to a variety of metals, including palladium, rhodium, cobalt, and nickel. Its unique properties make it an ideal ligand for a variety of applications in the lab.
Scientific Research Applications
Catalytic Applications in C-N and C-C Bond Formation
One significant application of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is in palladium-catalyzed C-N and C-C bond-forming reactions. Research by Pratap et al. (2009) investigated the electronic and structural characteristics of biphenyl phosphine ligands, including this compound, to understand their influence on such reactions. The study found that the ligand's structural elements are crucial for the reactivity of the catalytic system derived from it, demonstrating its effectiveness in promoting aryl amination and C-C bond-forming reactions of nucleoside substrates, with some reactions occurring at room temperature (Pratap, Parrish, Gunda, Venkataraman, & Lakshman, 2009).
Influence on Steric and Electronic Properties
The steric and electronic properties of bulky and electron-rich dialkylbiarylphosphines, including 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, have been studied extensively. Diebolt et al. (2011) synthesized and characterized iridium complexes with this ligand to estimate its donor properties and quantify the ligand steric parameter. The study provides insights into how the ligand's bulky nature and electronic richness contribute to its catalytic activity, highlighting the balance between steric demands and electronic parameters in achieving optimal catalytic performance (Diebolt, Fortman, Clavier, Slawin, Escudero‐Adán, Benet‐Buchholz, & Nolan, 2011).
Versatility in Cross-Coupling Reactions
Lundgren et al. (2010) reported on the synthesis of this ligand and its application in Buchwald-Hartwig amination, showcasing its versatility in the cross-coupling of aryl and heteroaryl chlorides with a wide range of amine substrates. The ligand's structural simplicity and air stability, combined with its ability to facilitate reactions at low catalyst loadings with excellent functional group tolerance and chemoselectivity, underscore its significant potential in organic synthesis (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
properties
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPNEHPCYZBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370585 | |
Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl | |
CAS RN |
224311-49-3 | |
Record name | 2′-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethyl[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224311-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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